molecular formula C30H42N2O2 B1665155 Arachidonoyl Serotonin CAS No. 187947-37-1

Arachidonoyl Serotonin

Cat. No.: B1665155
CAS No.: 187947-37-1
M. Wt: 462.7 g/mol
InChI Key: QJDNHGXNNRLIGA-DOFZRALJSA-N
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Description

Arachidonoyl serotonin is an endogenous lipid signaling molecule . It was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH) . This compound plays various roles in biological systems, and its discovery has led to exciting research avenues.

Mechanism of Action

Target of Action

Arachidonoyl Serotonin (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule . It primarily targets Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) receptor . FAAH is an enzyme that breaks down endocannabinoids, while TRPV1 is a non-selective cation channel involved in pain perception .

Mode of Action

AA-5-HT acts as an inhibitor of FAAH and an antagonist of the TRPV1 receptor . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to their accumulation . As an antagonist of the TRPV1 receptor, it prevents the activation of this receptor, thereby reducing pain perception .

Biochemical Pathways

The primary biochemical pathway affected by AA-5-HT is the endocannabinoid system . This system comprises endogenous ligands, receptors, and enzymes, including FAAH . By inhibiting FAAH, AA-5-HT increases the levels of endocannabinoids, which are involved in various physiological processes, including pain perception and inflammation .

Pharmacokinetics

Its metabolism likely involves FAAH, the enzyme it inhibits .

Result of Action

AA-5-HT has been shown to have analgesic properties , reducing both acute and chronic peripheral pain . It also modulates glucagon-like peptide-1 (GLP-1) secretion in the gastrointestinal tract . Furthermore, it has been found to affect the signaling mechanisms responsible for anxiety, by inhibiting dopamine release from the Basolateral amygdala following fear behavior .

Action Environment

The action of AA-5-HT can be influenced by various environmental factors. For instance, its effects on the sleep-wake cycle were found to be influenced by the presence of molecules and chemicals that affect wake-related neurotransmitters . .

Preparation Methods

Synthetic Routes:

The synthetic preparation of arachidonoyl serotonin involves the conjugation of arachidonic acid (a polyunsaturated fatty acid) with serotonin (a neurotransmitter derived from tryptophan). The specific synthetic routes may vary, but the general approach includes amidation or esterification reactions.

Reaction Conditions:

    Amidation: Arachidonic acid reacts with serotonin in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) to form the amide bond.

    Esterification: Alternatively, an esterification reaction can occur between arachidonic acid and serotonin, yielding the desired compound.

Industrial Production:

While industrial-scale production methods are not widely reported, research laboratories typically synthesize this compound using chemical methods.

Chemical Reactions Analysis

Arachidonoyl serotonin undergoes various reactions:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the double bonds in the arachidonic acid moiety may occur.

    Substitution: The amide bond can undergo substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:

The major products depend on the specific reaction conditions. Oxidation may yield hydroperoxides, while reduction could lead to saturated derivatives.

Scientific Research Applications

Arachidonoyl serotonin has diverse applications:

Comparison with Similar Compounds

Arachidonoyl serotonin’s uniqueness lies in its dual role as a FAAH inhibitor and TRPV1 antagonist. Similar compounds include other endocannabinoids and neurotransmitter-derived lipids.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDNHGXNNRLIGA-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029882
Record name N-Arachidonoylserotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187947-37-1
Record name (5Z,8Z,11Z,14Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187947-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Arachidonoylserotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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